

In Vivo Biodistribution of Lipid AX4-Containing LNPs: A Technical Guide

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Compound of Interest

Compound Name: Lipid AX4

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This technical guide provides a comprehensive overview of the in vivo biodistribution of lipid nanoparticles (LNPs) formulated with the ionizable cationic **lipid AX4**. **Lipid AX4** is a novel, biodegradable lipidoid featuring eight ester bonds in its branched tail, designed for the delivery of messenger RNA (mRNA). This document details the experimental protocols for LNP formulation and biodistribution studies, presents quantitative data on organ accumulation, and visualizes key experimental workflows and biological pathways. The information presented is primarily derived from the findings of Huang, K., Li, N., Li, Y., et al. in their 2022 bioRxiv preprint, "Delivery of Circular mRNA via Degradable Lipid Nanoparticles against SARS-CoV-2 Delta Variant."[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Biodistribution Data

The in vivo biodistribution of LNPs containing **Lipid AX4** was assessed in mice following both intravenous (IV) and intramuscular (IM) administration. The LNPs were loaded with Cy5-labeled firefly luciferase (Fluc) mRNA to track the nanoparticles' accumulation and subsequent protein expression in major organs.

Table 1: Organ Accumulation of Fluc mRNA-AX4-LNP (IV Administration)

Organ	Normalized Fluorescence Intensity (Cy5)	Normalized Bioluminescence Intensity (Fluc)
Heart	$\sim 1.0 \times 10^9$	Not significant
Liver	$\sim 4.0 \times 10^9$	$\sim 1.5 \times 10^6$
Spleen	$\sim 1.0 \times 10^9$	Not significant
Lung	$\sim 1.0 \times 10^9$	Not significant
Kidney	$\sim 2.5 \times 10^9$	Not significant

Data extracted and adapted from quantitative analysis of in vivo biodistribution and protein expression 6 hours post-injection.

Table 2: Organ Accumulation of Fluc mRNA-AX4-LNP (IM Administration)

Organ	Normalized Fluorescence Intensity (Cy5)	Normalized Bioluminescence Intensity (Fluc)
Heart	Not significant	Not significant
Liver	$\sim 2.5 \times 10^9$	$\sim 0.5 \times 10^6$
Spleen	Not significant	Not significant
Lung	Not significant	Not significant
Kidney	$\sim 1.5 \times 10^9$	Not significant

Data extracted and adapted from quantitative analysis of in vivo biodistribution and protein expression 6 hours post-injection.

Experimental Protocols

Formulation of Lipid AX4-Containing LNPs

LNPs were formulated using a microfluidic mixing technique to encapsulate mRNA.

Materials:

- Ionizable Lipid: **Lipid AX4**
- Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Structural Lipid: Cholesterol
- PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
- mRNA: Firefly luciferase (Fluc) mRNA or circular mRNA (cmRNA) encoding the SARS-CoV-2 Delta receptor-binding domain (RBD)
- Aqueous Buffer: 10 mM citrate buffer (pH 4.0)
- Organic Solvent: Ethanol

Equipment:

- Microfluidic mixer (e.g., INano P, Micro&Nano Technology Inc.)

Procedure:

- The mRNA is diluted in a 10 mM citrate buffer (pH 4.0).
- **Lipid AX4**, DSPC, cholesterol, and DMG-PEG are dissolved and mixed in ethanol to create the lipid-ethanol solution. The molar composition and nitrogen-to-phosphate (N:P) ratio are maintained consistently across formulations.
- The lipid-ethanol solution and the mRNA-aqueous solution are mixed at a volume ratio of 1:3 using a microfluidic mixer.

In Vivo Biodistribution Study

The biodistribution of the formulated LNPs was evaluated in an animal model.

Animal Model:

- Species: Mouse
- Strain: C57BL/6 (wild type) and ApoE knockout (ApoE^{-/-})
- Number of animals: n=3 per group

Materials:

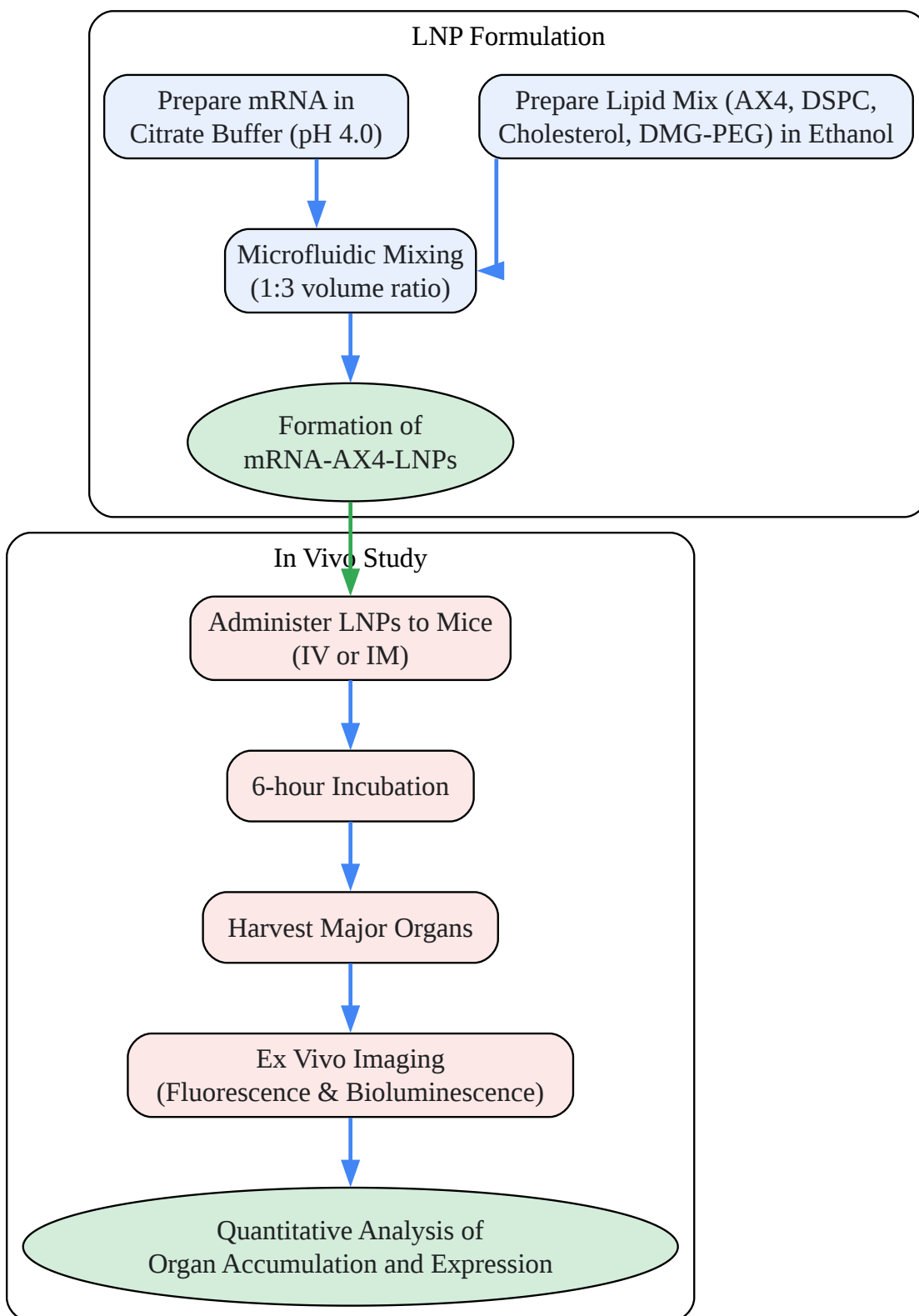
- Fluc mRNA-AX4-LNPs with Cy5-labeled mRNA
- Anesthetic
- In vivo imaging system

Procedure:

- Mice were administered Fluc mRNA-AX4-LNPs via either intravenous (IV) or intramuscular (IM) injection.
- At 6 hours post-injection, the mice were euthanized.
- Major organs (heart, liver, spleen, lungs, and kidneys) were harvested.
- The fluorescence of Cy5 (representing mRNA biodistribution) and the bioluminescence of luciferase (representing protein expression) in the excised organs were detected using an in vivo imaging system.
- For studies involving the ApoE pathway, the same procedure was followed in both wild-type and ApoE knockout mice.

Visualizations

Experimental Workflow

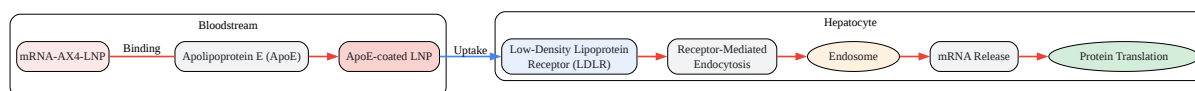


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Caption: Experimental workflow for the formulation and in vivo biodistribution analysis of **Lipid AX4**-containing LNPs.

ApoE-Mediated Hepatic Uptake Pathway

The study by Huang et al. suggests that the liver-specific protein expression of mRNA delivered by AX4-LNPs is influenced by the Apolipoprotein E (ApoE) pathway. This is a common mechanism for the hepatic targeting of LNPs.



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Caption: Simplified signaling pathway of ApoE-mediated uptake of **Lipid AX4**-LNPs by hepatocytes.

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